molecular formula C12H10FN3O2 B2576811 3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide CAS No. 1421509-85-4

3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide

Cat. No.: B2576811
CAS No.: 1421509-85-4
M. Wt: 247.229
InChI Key: JLKCNEFHARMRPY-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide is a synthetic benzamide derivative intended for research and experimental use. This compound features a benzamide core structure substituted with a fluorine atom at the meta-position and is linked to a 2-methoxypyrimidine group, a privileged scaffold in medicinal chemistry . Benzamide derivatives are frequently investigated for their diverse biological activities and are common structural motifs in the development of pharmacologically active molecules . Compounds within this class have been explored as key intermediates and functional agents in various therapeutic areas. For instance, structurally similar benzamides have been designed and evaluated as potent inhibitors of specific kinases, such as PI3K and mTOR, which are critical targets in oncology research . Other research has focused on benzamide-based compounds as negative allosteric modulators of neuronal receptors, highlighting their potential in neuroscience . The specific physicochemical properties, mechanism of action, and primary research applications for this compound are subject to ongoing investigation. Researchers are encouraged to utilize this compound as a building block in organic synthesis or as a reference standard in the development of novel therapeutic agents. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c1-18-12-14-6-10(7-15-12)16-11(17)8-3-2-4-9(13)5-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKCNEFHARMRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-fluorobenzoic acid with an appropriate amine under amide bond-forming conditions.

    Introduction of the Methoxypyrimidinyl Group: The methoxypyrimidinyl group can be introduced via a nucleophilic substitution reaction, where the pyrimidine ring is functionalized with a methoxy group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents for the reactions.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorine atom and the methoxypyrimidinyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be utilized in the development of new pesticides or herbicides.

    Biological Studies: It can serve as a probe to study various biological processes and pathways.

    Material Science: The compound can be incorporated into materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide can be inferred through comparison with analogous benzamide derivatives. Key compounds are summarized below:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Substituents Target/Activity EC50/Potency Solubility/Stability Reference ID
This compound 3-F-benzamide, 2-methoxy-pyrimidine Hypothesized mGlu5 modulation Not reported Likely moderate (fluorine) N/A
VU0366248 (N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide) 3-CN, 5-F-benzamide, 3-Cl-2-F-phenyl mGlu5 positive allosteric modulator Sub-μM EC50 High lipophilicity
VU0409106 (3-fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide) 3-F-benzamide, thiazole-pyrimidine hybrid mGlu5 modulator with biased signaling ~100 nM EC50 Improved aqueous solubility
Compound 101 (3-fluoro-N-(indol-5-yl)benzamide) 3-F-benzamide, imidazole-indole hybrid TLK2 kinase inhibitor IC50 = 215 nM Moderate (crystalline)
17b (3-Fluoro-N-(piperidin-4-yl)benzamide) 3-F-benzamide, guanidinobenzyl-piperidine Antimicrobial candidate IC50 = 315 µM (vs. influenza) Low (requires conjugation)

Pharmacological Profile

  • Target Selectivity :

    • VU0366248 and VU0409106 exhibit potent mGlu5 modulation but differ in signaling bias; VU0409106 shows selective activation of specific downstream pathways .
    • Compound 101 demonstrates narrow-spectrum inhibition of TLK2 kinase, highlighting the role of heterocyclic substituents in target specificity .
    • In contrast, 17b shows weaker antiviral activity, suggesting that piperidine/guanidine groups may reduce efficacy compared to pyrimidine or thiazole moieties .
  • Potency: Substitution patterns strongly influence potency. For example, the cyano group in VU0366248 enhances mGlu5 binding affinity, while the methoxypyrimidine in the target compound may optimize steric compatibility with receptor pockets .

Physicochemical Properties

  • Solubility :

    • VU0409106’s pyrimidinyloxy-thiazole substituent improves water solubility compared to halogenated analogs like VU0366248 .
    • Polymorphism observed in 3-fluoro-N-(3-fluorophenyl)benzamide () underscores the need for crystallographic analysis to ensure stability in the target compound .
  • Metabolic Stability :

    • Fluorine atoms generally reduce metabolic oxidation, as seen in VU0366248 and the target compound. However, bulky groups (e.g., methoxypyrimidine) may slow hepatic clearance .

Key Research Findings

mGlu5 Modulation : Benzamide scaffolds with pyrimidine or thiazole substituents are preferred for mGlu5 allosteric modulation due to their ability to penetrate the central nervous system .

Kinase Inhibition : Imidazole-indole hybrids (e.g., Compound 101) demonstrate that planar aromatic systems enhance kinase binding, a design principle applicable to optimizing the target compound .

Antiviral Limitations : Linear aliphatic chains (e.g., in 17b) reduce potency compared to rigid heterocycles, emphasizing the importance of conformational restraint .

Contradictions and Limitations

  • highlights polymorphism in fluorinated benzamides, which could lead to variable bioavailability in the target compound .

Biological Activity

3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FN3O, with a molecular weight of approximately 233.24 g/mol. The structure features a benzamide core substituted with a fluorine atom and a methoxypyrimidine group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Research indicates that compounds with similar structures may exhibit inhibitory effects on kinases, which are critical in regulating cell growth and proliferation.

Biological Activity Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Target/Effect Reference
Antitumor ActivityInhibition of tumor cell proliferation
Antimicrobial PropertiesActivity against bacterial strains
Kinase InhibitionPotential inhibition of plasmodial kinases

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound were tested against human tumor cell lines, revealing a dose-dependent inhibition of cell growth.
  • Antimicrobial Properties : Research has explored the antimicrobial potential of this compound against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications could enhance antibacterial activity, suggesting that this compound might be effective against resistant strains.
  • Kinase Inhibition : A study investigated the inhibitory effects of pyrimidine derivatives on specific kinases associated with malaria parasites. The findings suggested that this compound could serve as a lead compound for developing new antimalarial agents targeting PfGSK3 and PfPK6 kinases .

Q & A

Basic Research Question

  • 1H/13C NMR: Assign peaks for fluorine-induced splitting (e.g., aromatic protons adjacent to F) and methoxy group signals (~δ 3.9 ppm). The pyrimidine NH proton typically appears as a singlet near δ 11 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (solvent: chloroform/methanol). SHELX software is widely used for structure refinement .

How do structural modifications to the benzamide or pyrimidine moieties affect metabotropic glutamate receptor 5 (mGlu5) inhibition?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Benzamide Fluorination: 3-Fluoro substitution enhances binding affinity compared to non-fluorinated analogs, likely due to hydrophobic interactions and altered electron density.
  • Pyrimidine Methoxy Group: The 2-methoxy group improves solubility and stabilizes hydrogen bonding with receptor residues. Replacing methoxy with bulkier groups (e.g., ethoxy) reduces activity.
  • Advanced SAR Methods: Use molecular docking (e.g., AutoDock Vina) with mGlu5 crystal structures (PDB: 6N51) and in vitro assays (IC50 determination via calcium flux assays) .

What experimental approaches identify and characterize polymorphic forms of this compound?

Advanced Research Question

  • Powder X-ray Diffraction (PXRD): Compare experimental patterns with simulated data from single-crystal structures. Polymorphs exhibit distinct peak positions (e.g., 2θ shifts due to lattice differences) .
  • Thermal Analysis: DSC detects polymorphic transitions via endothermic/exothermic peaks. High-resolution TGA confirms thermal stability differences between forms.
  • Solvent Screening: Recrystallize from 10+ solvent systems (e.g., acetonitrile, toluene) to isolate metastable vs. stable forms .

How can researchers validate target engagement with mGlu5 receptors?

Advanced Research Question

  • Radioligand Binding Assays: Use [3H]MPEP (a known mGlu5 antagonist) in competitive binding studies. Calculate Ki values using nonlinear regression (e.g., GraphPad Prism).
  • Functional Assays: Measure intracellular Ca2+ mobilization in HEK293 cells expressing mGlu5 via FLIPR® assays. Compare efficacy to reference modulators like VU0409106 .

How should discrepancies in reported biological activity across studies be resolved?

Advanced Research Question

  • Purity Verification: Re-analyze compound batches via HPLC (≥95% purity) and LC-MS to exclude degradation products.
  • Assay Conditions: Standardize protocols (e.g., cell passage number, serum-free media) to minimize variability.
  • Orthogonal Assays: Confirm activity using both binding (e.g., SPR) and functional (e.g., β-arrestin recruitment) assays. Cross-reference with structural analogs (e.g., 3-fluoro-N-(4-methylthiazolyl)benzamide) .

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